molecular formula C16H25N3O B12280190 2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-acetamide

2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-acetamide

Cat. No.: B12280190
M. Wt: 275.39 g/mol
InChI Key: USMVHOOSQFTWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-acetamide is a synthetic compound with a molecular formula of C19H31N3O and a molecular weight of 317.5 g/mol . This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology.

Preparation Methods

The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets involved are still under investigation, but it is believed that the compound can influence neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-amino-N-(1-benzylpiperidin-4-yl)-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-2-19(16(20)12-17)15-8-10-18(11-9-15)13-14-6-4-3-5-7-14/h3-7,15H,2,8-13,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMVHOOSQFTWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(CC1)CC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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